molecular formula C38H20 B14755473 Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene CAS No. 435-02-9

Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene

Cat. No.: B14755473
CAS No.: 435-02-9
M. Wt: 476.6 g/mol
InChI Key: JTGNWKRAXNGJKB-UHFFFAOYSA-N
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Description

Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene: is a polycyclic aromatic hydrocarbon with a complex structure consisting of multiple fused benzene and naphthalene rings. This compound is known for its unique electronic properties and stability, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under high-temperature conditions. The reaction often requires the use of catalysts such as palladium or platinum to facilitate the formation of the fused ring system .

Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in organic synthesis techniques have made it possible to produce this compound in larger quantities for research purposes. Methods such as gradient sublimation and high-temperature pyrolysis are employed to purify and isolate the compound .

Chemical Reactions Analysis

Types of Reactions: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene has several applications in scientific research:

Mechanism of Action

The mechanism by which Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene exerts its effects is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions. These interactions can influence the behavior of biological macromolecules and electronic devices .

Comparison with Similar Compounds

  • Benzo[c]naphtho[3,2,1,8,7-rstuv]pentaphene
  • Dibenzo[fg,ij]naphtho[2,1,8-uva]pentaphene
  • Tribenzo[jk,qr,uv]naphtho[2,1,8,7-defg]pentacene

Uniqueness: Tribenzo(de,ij,q)naphtho(2,1,8-uva)pentaphene is unique due to its specific arrangement of fused rings, which imparts distinct electronic properties and stability. Compared to similar compounds, it may exhibit different reactivity and interactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

435-02-9

Molecular Formula

C38H20

Molecular Weight

476.6 g/mol

IUPAC Name

decacyclo[18.14.2.27,10.02,15.03,8.09,14.016,36.023,35.024,33.026,31]octatriaconta-1(34),2(15),3,5,7,9,11,13,16,18,20(36),21,23(35),24,26,28,30,32,37-nonadecaene

InChI

InChI=1S/C38H20/c1-2-7-25-19-31-26(18-24(25)6-1)20-32-36-27(31)17-16-23-10-5-13-30(35(23)36)37-28-11-3-8-21-14-15-22-9-4-12-29(38(32)37)34(22)33(21)28/h1-20H

InChI Key

JTGNWKRAXNGJKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=C(C7=CC=CC8=C7C9=C(C=CC=C96)C=C8)C1=CC=CC(=C15)C=C4

Origin of Product

United States

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